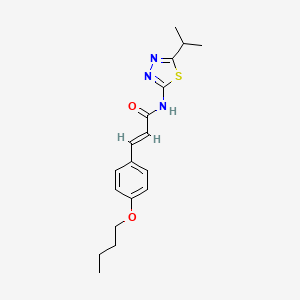
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide, also known as BPAP, is a synthetic compound that belongs to the class of benzodioxole derivatives. BPAP has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide involves the activation of sigma-1 receptors, which are located in various regions of the brain. Sigma-1 receptors are involved in the regulation of neurotransmitter release, calcium signaling, and neuronal survival. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide binds to sigma-1 receptors and enhances their activity, leading to the increased release of dopamine and acetylcholine and the upregulation of BDNF expression.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models and cell cultures. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has been found to improve cognitive function, memory, and learning in rats and mice. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has also been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has several advantages for lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide is a stable and well-characterized compound that can be synthesized in large quantities with high purity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has been extensively studied in animal models and cell cultures, and its mechanism of action is well understood. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide can be easily administered to animals or cells via various routes such as intraperitoneal injection, oral gavage, or cell culture media.
However, there are also some limitations for lab experiments using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has a relatively short half-life in the body, which may limit its therapeutic efficacy. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has also been found to have some side effects such as hyperactivity and stereotypy in rodents, which may affect the interpretation of behavioral experiments.
Orientations Futures
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide. One potential direction is to investigate the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide in human clinical trials for the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore the structure-activity relationship of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide and its analogs to identify more potent and selective sigma-1 receptor agonists. Furthermore, the molecular mechanisms underlying the neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide and its potential interactions with other signaling pathways such as the mTOR pathway and the autophagy pathway can be further investigated.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has been shown to enhance the release of dopamine and acetylcholine in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-14-3-5-15(6-4-14)7-10-19(21)20-16-8-9-17-18(13-16)23-12-11-22-17/h3-6,8-9,13H,2,7,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJLMKKZMAMCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4671978.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)
![5-ethyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4671986.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4671988.png)

![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}azepane](/img/structure/B4672002.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4672005.png)


![3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4672025.png)

![N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4672039.png)